

# Spectroscopic data (UV/Vis) for para-methyl 4-anilino-1-boc-piperidine

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## Compound of Interest

Compound Name: *Para-methyl 4-anilino-1-boc-piperidine*

Cat. No.: *B15553146*

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An In-depth Technical Guide on the UV/Vis Spectroscopic Data of **para-methyl 4-anilino-1-boc-piperidine**

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV/Vis) spectroscopic data for **para-methyl 4-anilino-1-boc-piperidine**. It is intended for researchers, scientists, and drug development professionals who utilize this compound as an analytical reference standard or as a precursor in the synthesis of fentanyl-related compounds. This guide details the available spectroscopic data, presents a generalized experimental protocol for its determination, and includes a workflow diagram for the analytical process.

## Introduction

**para-methyl 4-anilino-1-boc-piperidine**, also known as tert-butyl 4-(4-methylanilino)piperidine-1-carboxylate, is a key chemical intermediate. Accurate analytical characterization is crucial for its use in research and development. UV/Vis spectroscopy is a fundamental technique for the qualitative analysis of aromatic compounds, providing information about their electronic transitions. This guide focuses on the UV/Vis absorption properties of this specific piperidine derivative.

## Spectroscopic Data

The key UV/Vis spectroscopic data point for an organic compound is its wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ). For **para-methyl 4-anilino-1-boc-piperidine**, the reported

$\lambda_{\text{max}}$  is 247 nm<sup>[1]</sup>. This absorption is attributed to the  $\pi \rightarrow \pi^*$  electronic transitions within the substituted aniline chromophore. For comparative purposes, the  $\lambda_{\text{max}}$  values for the ortho and meta isomers are also presented in the table below.

**Table 1: UV/Vis Spectroscopic Data for Methyl 4-Anilino-1-boc-piperidine Isomers**

Compound	$\lambda_{\text{max}}$ (nm)
para-methyl 4-anilino-1-boc-piperidine	247 <sup>[1]</sup>
meta-methyl 4-anilino-1-boc-piperidine	250
ortho-methyl 4-anilino-1-boc-piperidine	246

## Experimental Protocol for UV/Vis Analysis

While a specific, detailed experimental protocol for the determination of the  $\lambda_{\text{max}}$  of **para-methyl 4-anilino-1-boc-piperidine** is not publicly available, a general procedure for the UV/Vis analysis of aromatic amines can be reliably applied. The following protocol is a standardized methodology suitable for this purpose.

## Materials and Instrumentation

- Analyte: **para-methyl 4-anilino-1-boc-piperidine**
- Solvent: HPLC-grade methanol or ethanol. The choice of solvent can influence the  $\lambda_{\text{max}}$ ; therefore, it should be recorded and kept consistent.
- Instrumentation: A calibrated double-beam UV/Vis spectrophotometer.
- Cuvettes: 1 cm path length quartz cuvettes.

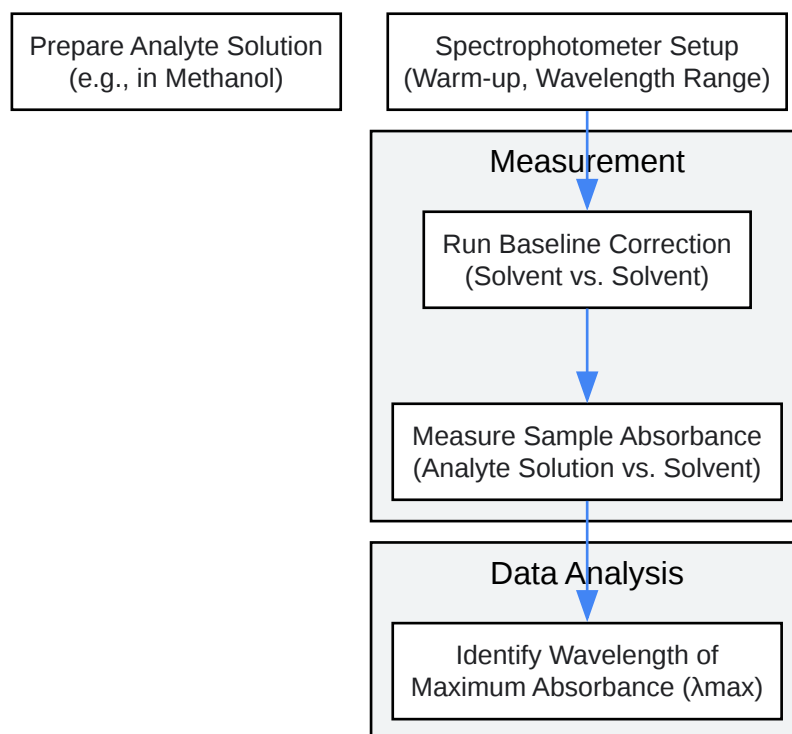
## Procedure

- Solution Preparation:
  - Prepare a stock solution of **para-methyl 4-anilino-1-boc-piperidine** in the chosen solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

- From the stock solution, prepare a dilute solution with a concentration that results in an absorbance reading between 0.2 and 0.8 AU (Absorbance Units) at the  $\lambda_{\text{max}}$ . This typically requires a concentration in the  $\mu\text{g/mL}$  range.
- Instrument Setup:
  - Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
  - Set the wavelength range for scanning, for example, from 200 nm to 400 nm.
- Blank Measurement:
  - Fill a quartz cuvette with the pure solvent (e.g., methanol).
  - Place the cuvette in the reference beam of the spectrophotometer.
  - Fill a second quartz cuvette with the same pure solvent and place it in the sample beam.
  - Run a baseline correction or "zero" the instrument with the solvent in both beams.
- Sample Measurement:
  - Empty the sample cuvette and rinse it with a small amount of the dilute analyte solution.
  - Fill the sample cuvette with the dilute analyte solution.
  - Place the cuvette back into the sample beam of the spectrophotometer.
  - Initiate the wavelength scan.
- Data Analysis:
  - The resulting spectrum will show absorbance as a function of wavelength.
  - Identify the wavelength at which the maximum absorbance occurs. This is the  $\lambda_{\text{max}}$ .

## Experimental Workflow Diagram

The following diagram illustrates the general workflow for the UV/Vis spectroscopic analysis of **para-methyl 4-anilino-1-boc-piperidine**.



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## References

- 1. ossila.com [ossila.com]
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